Melting Point Elevation Relative to Unsubstituted Benzil and 4,4′-Dimethylbenzil
The pentamethyl substitution on one aryl ring raises the melting point of 1-(2,3,4,5,6-pentamethylphenyl)-2-phenylethane-1,2-dione to 119–127 °C, compared with 94–96 °C for unsubstituted benzil and 102–104 °C for symmetrical 4,4′-dimethylbenzil . This elevated melting range reflects enhanced crystal lattice energy attributable to the sterically demanding pentamethylphenyl group.
| Evidence Dimension | Melting point (differential scanning calorimetry or capillary method) |
|---|---|
| Target Compound Data | 119–127 °C |
| Comparator Or Baseline | Benzil: 94–96 °C; 4,4′-Dimethylbenzil: 102–104 °C |
| Quantified Difference | +25–31 °C vs. benzil; +17–23 °C vs. 4,4′-dimethylbenzil |
| Conditions | Capillary melting point determination (vendor-reported) |
Why This Matters
A higher melting point improves solid-state handling and storage stability for procurement and formulation, and reduces the risk of melting-induced degradation during shipping or processing of photocurable compositions.
